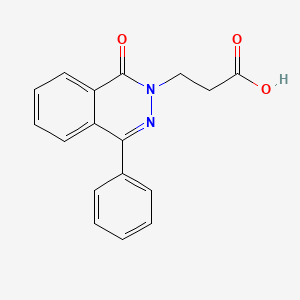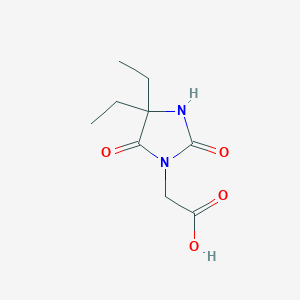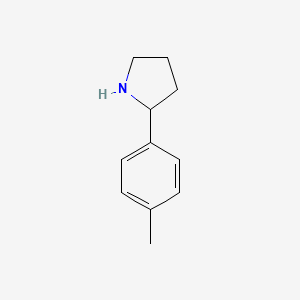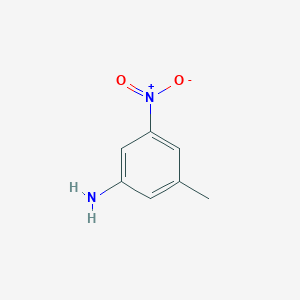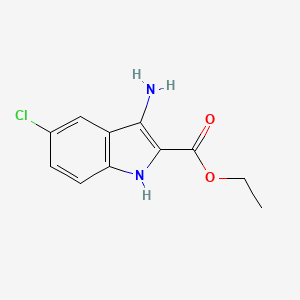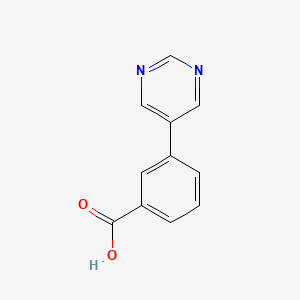
3-Pyrimidin-5-yl-benzoic acid
Overview
Description
3-Pyrimidin-5-yl-benzoic acid: is an organic compound with the molecular formula C11H8N2O2 . It is a derivative of benzoic acid where a pyrimidine ring is attached to the benzene ring at the 5-position.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been studied for their potential in targeting various cancers .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways involved in cell growth and proliferation . The downstream effects of these pathway alterations can lead to the inhibition of cancer cell growth .
Result of Action
Pyrimidine derivatives are known to have anticancer activities, suggesting that they may induce cell death or inhibit cell growth .
Biochemical Analysis
Biochemical Properties
3-Pyrimidin-5-yl-benzoic acid plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial in the synthesis of nucleotides. The interaction with dihydrofolate reductase involves the inhibition of the enzyme’s activity, leading to a decrease in the production of tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate . Additionally, this compound has been observed to bind with proteins involved in cell signaling pathways, influencing various cellular processes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can impact pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, this compound has been reported to affect gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, the compound binds to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the folate cycle, leading to a decrease in nucleotide synthesis. Additionally, this compound can interact with DNA and RNA, affecting their stability and function . The compound’s ability to form hydrogen bonds and hydrophobic interactions with nucleic acids contributes to its binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Exposure to light and extreme pH conditions can lead to its degradation, resulting in the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nucleotide synthesis and degradation. The compound interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, influencing the folate cycle and nucleotide metabolism . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as dihydrofolate and tetrahydrofolate . These interactions can have downstream effects on DNA synthesis and repair, as well as cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also dependent on its ability to cross cellular membranes and its affinity for different tissue types .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the nucleus, where it can interact with DNA and RNA . Additionally, this compound can be found in the cytoplasm, where it interacts with various enzymes and signaling proteins . Targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments, influencing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrimidin-5-yl-benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This method typically uses a boronic acid derivative of pyrimidine and a halogenated benzoic acid derivative. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Pyrimidin-5-yl-benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-Pyrimidin-5-yl-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
- 4-Pyrimidin-5-yl-benzoic acid
- 2-Pyrimidin-5-yl-benzoic acid
- 3-Pyridin-5-yl-benzoic acid
Comparison: 3-Pyrimidin-5-yl-benzoic acid is unique due to the specific positioning of the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-pyrimidin-5-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-3-1-2-8(4-9)10-5-12-7-13-6-10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQRFVRGUHUTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400506 | |
| Record name | 3-Pyrimidin-5-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-74-6 | |
| Record name | 3-Pyrimidin-5-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)
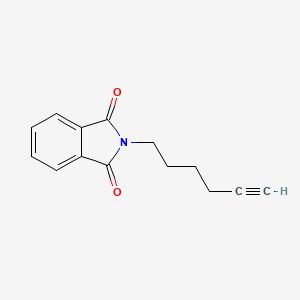
![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)
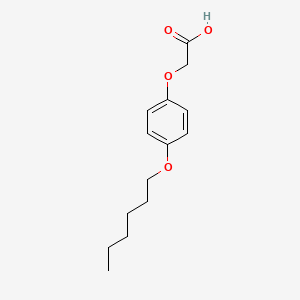
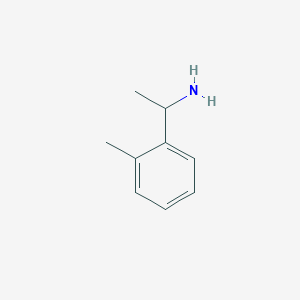

![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)

